Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate
Overview
Description
“Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate” is a chemical compound with a variety of properties . It is a type of thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .
Physical and Chemical Properties Analysis
“this compound” has various physical and chemical properties. It has a specific melting point, boiling point, and density .Scientific Research Applications
Mass Spectral Analysis
- Electron Impact and Chemical Ionization Mass Spectra : Alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, closely related to Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate, have been analyzed using electron impact and chemical ionization mass spectra. This study aids in understanding the fragmentation pathways of these compounds, crucial in organic and pharmaceutical chemistry research (Klyba et al., 2019).
Chemical Reactions and Synthesis
- Synthesis and Reactivity : The synthesis of halomethyl derivatives of furan-carboxylic acid, which includes compounds similar to this compound, demonstrates their potential in forming new chemical entities. These compounds can react with various nucleophilic agents, showing versatility in synthetic applications (Pevzner, 2003).
Catalysis and Oxidation Reactions
- Oxidation Catalysis : Research indicates the use of tert-butyl hydroperoxide for converting sulfides to sulfoxides and sulfones, where compounds like this compound can play a role. This method can yield products with high purity, showcasing the compound's potential in catalytic processes (Wang, Lente, & Espenson, 2002).
Photochemical Studies
- Photochemical Reactions : The study of photochemical reactions, such as with chlorodiazirines, can be relevant to compounds like this compound. Understanding these reactions is important in the development of new photoresponsive materials and in understanding the behavior of molecules under light exposure (Sanramé et al., 2003).
Materials Science and Engineering
- Functionalization of Microporous Frameworks : Methyl-substituted thiophene dicarboxylate, a compound structurally similar to this compound, has been used to create lanthanide-based metal-organic frameworks. These frameworks demonstrate potential in gas adsorption, sensing activities, and magnetic properties, indicating the compound's applicability in advanced material sciences (Wang et al., 2016).
Electronic and Optical Properties
- Electrical and Optical Properties : Studies on oligomers of thiophene, which include methyl and tert-butyl substituted variants, focus on their electrical and optical properties. This research is pertinent in the field of conductive polymers and materials for electronic applications (Havinga et al., 1991).
Mechanism of Action
Target of Action
Methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties
Result of Action
This compound has been studied for its role in drug development. It has been found to have potential as an anticancer agent and an anti-inflammatory agent. .
Properties
IUPAC Name |
methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-11(2,3)8-5-7(6-12)9(15-8)10(13)14-4/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZRCUNYOSAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346862 | |
Record name | methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252914-61-7 | |
Record name | methyl 5-tert-butyl-3-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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